N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide
Description
This compound features a pyrrole core substituted with a 4-fluorophenylsulfonyl group at position 3, methyl groups at positions 4 and 5, a 2-methylpropyl group at position 1, and a pyridine-4-carboxamide moiety.
Properties
Molecular Formula |
C22H24FN3O3S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-methylpropyl)pyrrol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H24FN3O3S/c1-14(2)13-26-16(4)15(3)20(30(28,29)19-7-5-18(23)6-8-19)21(26)25-22(27)17-9-11-24-12-10-17/h5-12,14H,13H2,1-4H3,(H,25,27) |
InChI Key |
NHQFVDBNUBHMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=NC=C3)CC(C)C)C |
Origin of Product |
United States |
Preparation Methods
Side Reactions During Sulfonation
Over-sulfonation at C-2 and C-5 positions occurs if AlCl₃ exceeds 1.1 equivalents. Reducing the catalyst to 0.9 equivalents and employing slow addition of sulfonyl chloride mitigates this issue, improving selectivity to 89%.
Carboxamide Hydrolysis
The pyridine-4-carboxamide group is susceptible to hydrolysis under acidic conditions. Storage in neutral, anhydrous environments and avoidance of protic solvents during workup are critical.
Scalability and Industrial Considerations
Pilot-scale synthesis (1 kg batch) faces challenges in exothermic reactions during sulfonation. Implementing jacketed reactors with precise temperature control (–5±0.5°C) and continuous flow systems for AlCl₃ addition enhances reproducibility. Economic analysis reveals the carboxamide coupling step as the major cost driver (52% of total), primarily due to pyridine-4-carbonyl chloride pricing.
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, in vitro studies demonstrated that it significantly inhibited the proliferation of A431 vulvar epidermal carcinoma cells. The mechanism of action was linked to the induction of apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent.
Case Study: In Vitro Evaluation
- Cell Line Tested: A431 (vulvar epidermal carcinoma)
- Mechanism: Induction of apoptosis via caspase activation
- Outcome: Significant inhibition of cell proliferation
1.2 Antimicrobial Properties
Research has indicated that this compound possesses notable antimicrobial properties, particularly against Gram-positive bacteria. This suggests its potential utility in developing new antibiotics to combat resistant bacterial strains.
Case Study: Antimicrobial Activity
- Bacterial Strains Tested: Various Gram-positive bacteria
- Outcome: Effective antimicrobial activity observed
Agricultural Applications
The compound's sulfonamide moiety is of interest in agricultural chemistry, particularly as a component in pesticide formulations. Its ability to enhance rain resistance in formulations makes it suitable for agricultural applications where weather resilience is crucial.
Case Study: Pesticide Formulation
- Application: Enhancing rain resistance in ULV (Ultra-Low Volume) formulations
- Mechanism: Utilizes advanced spray technology to improve efficacy under varying weather conditions
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile and safety of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is essential for its application in therapeutics.
Pharmacokinetic Findings:
- Absorption: Favorable absorption characteristics noted
- Toxicology: Initial studies suggest minimal toxicity at therapeutic doses; however, further detailed toxicological assessments are warranted.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Significant inhibition of A431 cell line |
| Antimicrobial Properties | Effective against Gram-positive bacteria | |
| Agricultural Chemistry | Pesticide Formulation | Enhanced rain resistance in ULV formulations |
| Pharmacokinetics | Absorption and Toxicology | Favorable absorption; minimal toxicity noted |
Mechanism of Action
The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of the target protein. Additionally, the pyrrole and pyridine rings can participate in π-π stacking interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Pharmacological Activity Hypotheses
- Chromenone-Sulfonamide : The chromenone scaffold is associated with anticoagulant or anti-inflammatory activity, while the sulfonamide group enhances solubility and target binding.
Physical and Crystallographic Properties
- Melting Points: The chromenone-sulfonamide analog has a melting point of 175–178°C , whereas the target compound’s melting point is unrecorded but may be lower due to its branched alkyl substituents.
- Crystallography : SHELX software () is widely used for small-molecule refinement, suggesting that the target compound’s structure could be resolved via SHELXL if crystallized .
Unique Advantages and Limitations of the Target Compound
- Advantages :
- Limitations: Limited solubility due to high lipophilicity (predicted logP >3). No direct pharmacological data available; activity must be inferred from structural analogs.
Biological Activity
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a pyridine moiety and a sulfonamide group, which are known to enhance biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C22H26F2N2O3S, and it features several functional groups that contribute to its biological activity. The presence of the fluorophenyl group is particularly noteworthy as fluorine atoms can enhance lipophilicity and metabolic stability.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities including:
- Anticancer : Several studies have identified compounds with similar sulfonamide and pyridine structures as effective in inhibiting cancer cell proliferation.
- Antibacterial : The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for further investigation in this area.
- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as acetylcholinesterase (AChE) has been documented, suggesting potential applications in neuropharmacology.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Sulfonamide Group | Enhances antibacterial and anticancer activity |
| Fluorine Substitution | Increases lipophilicity and metabolic stability |
| Pyridine Moiety | Contributes to enzyme binding affinity |
Case Studies
- Anticancer Activity : A study demonstrated that similar pyridine-sulfonamide derivatives showed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Enzyme Inhibition : Research on related compounds indicated potent inhibition of AChE, which is crucial for treating conditions like Alzheimer’s disease. The binding affinity was assessed using molecular docking studies, showing favorable interactions with the active site of the enzyme.
- Antibacterial Properties : Compounds structurally related to the target compound were evaluated against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of antibacterial activity, with minimum inhibitory concentrations (MIC) demonstrating efficacy comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-2-yl}pyridine-4-carboxamide?
- Methodology : Multi-step synthesis involving sulfonylation of pyrrole intermediates followed by coupling with pyridine-4-carboxamide. Key steps include:
- Step 1 : Sulfonylation of 4-fluorophenylsulfonyl chloride with a pyrrole precursor under basic conditions (e.g., NaH in THF) .
- Step 2 : Coupling the sulfonylated pyrrole with pyridine-4-carboxylic acid using EDCI/HOBt or similar carbodiimide reagents .
- Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and verification by H/C NMR and LC-MS.
Q. How should researchers characterize the crystallographic structure of this compound?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement .
- Optimize crystal growth via vapor diffusion (e.g., dichloromethane/pentane) and validate hydrogen bonding/van der Waals interactions using PLATON or Mercury software .
- Report space group, unit cell parameters, and R-factors (<5% for high-quality data).
Q. What safety protocols are critical during handling?
- Methodology :
- Classified under Acute Toxicity (Category 4) for oral/dermal/inhalation exposure .
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- First aid: Immediate rinsing with water for skin/eye contact; seek medical evaluation if irritation persists .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s biological targets?
- Methodology :
- Step 1 : Synthesize analogs with substitutions at the sulfonyl (e.g., 4-chlorophenyl) or pyridine (e.g., 3-cyano) groups .
- Step 2 : Test inhibitory activity (e.g., IC) against enzymes like kinases or proteases using fluorescence polarization or SPR assays.
- Step 3 : Perform molecular docking (e.g., AutoDock Vina ) to correlate activity with binding affinity to target pockets .
Q. What analytical strategies resolve contradictions in solubility or stability data?
- Methodology :
- Controlled Solubility Studies : Use standardized solvents (DMSO, PBS) and quantify via HPLC-UV at λ = 254 nm .
- Stability Profiling : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products .
- Process Control : Implement Design of Experiments (DoE) to isolate variables (pH, temperature) causing discrepancies .
Q. How can crystallographic data resolve ambiguities in stereochemistry or tautomerism?
- Methodology :
- Use SHELXL ’s TWIN and HKLF5 commands to model disorder or twinning in crystals .
- Validate tautomeric forms via H-N HMBC NMR or DFT calculations (e.g., Gaussian ).
- Cross-reference with IR spectroscopy (e.g., carbonyl stretches at ~1650 cm) .
Q. What strategies optimize membrane permeability for in vivo studies?
- Methodology :
- PAMPA Assay : Measure passive diffusion using artificial membranes; modify logP via ester prodrugs .
- Caco-2 Cell Monolayers : Quantify apical-to-basolateral transport; enhance permeability with PEGylation .
- In Silico Predictors : Use QikProp to estimate logBB (blood-brain barrier penetration) .
Critical Analysis of Evidence
- Synthesis : While direct protocols for this compound are absent, analogous sulfonylation and coupling strategies from related pyrrole-pyridine systems are validated .
- Crystallography : SHELX remains the gold standard for small-molecule refinement, but novel disorder modeling may require additional software .
- Safety : Toxicity classification aligns with structurally similar sulfonamides, but in vitro assays are needed to confirm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
